Miconazole Impurity H
Description
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14/h1-10,13,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENVQMNWOFZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181931-30-6 | |
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-(phenylmethoxy)ethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181931306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MICONAZOLE BENZYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR6SF48KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Byproduct Formation During Miconazole Nitrate Synthesis
Impurity H arises predominantly during the synthesis of miconazole nitrate, as detailed in Patent CN101618018B . The patent outlines a dual-solvent micro-crystallization process:
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Dissolution : Miconazole nitrate is dissolved in ethanol-propylene glycol (1:4–4:1) or ethanol-glycerol (2:3–7:3) at 70–76°C.
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Precipitation : The solution is filtered and added to cold purified water (0–5°C) with deflocculants (e.g., MgSO₄ or NaCl).
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Crystallization : Impurities like H are excluded via solvent washing and vacuum drying.
Critical Factors :
Dedicated Synthesis from Key Intermediates
Suppliers like TRC and Medical Isotopes, Inc. synthesize Impurity H via:
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Alkylation : Reacting 2,4-dichlorophenethyl bromide with benzyloxy-imidazole in acetonitrile.
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Protection-Deprotection : Benzyl groups are introduced using benzyl chloride under basic conditions.
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Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates Impurity H with >98% purity.
Analytical and Purification Techniques
HPLC Analysis for Process Monitoring
A QbD-optimized HPLC method (ACN:methanol 85:15, 1 mL/min flow rate) resolves Impurity H at 6 min retention time. Key parameters:
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm) |
| Detection Wavelength | 270 nm |
| Linearity Range | 250–2000 ng/mL |
| Recovery | 98.2–101.5% |
This method ensures ≤0.1% detection limits, critical for pharmaceutical compliance.
Solvent-Based Crystallization
Impurity H’s low solubility in cold water (0–5°C) enables isolation via fractional crystallization. Ethanol-propylene glycol mixtures reduce co-crystallization of polar byproducts.
Note : Microwave methods reduce side reactions, enhancing yield (78% vs. 52% conventional).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Miconazole Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemical Properties and Identification
Miconazole Impurity H is characterized by the molecular formula and a molecular weight of 347.24 g/mol. It is classified as an impurity reference material in the context of pharmaceutical development and quality control . Understanding its chemical properties is crucial for its application in various research fields.
Pharmaceutical Formulations
Antifungal Drug Development:
this compound plays a significant role in the development of antifungal formulations. Research indicates that it can be used to assess the stability and efficacy of miconazole formulations. For instance, studies have demonstrated the development of mucoadhesive hydrogels incorporating miconazole nitrate loaded solid lipid nanoparticles. These formulations aim to improve localized drug delivery for conditions such as vulvovaginal candidiasis (VVC) .
Drug Release Kinetics:
In vitro studies have shown that formulations containing miconazole impurities can exhibit unique drug release profiles. For example, a study reported a cumulative drug release of approximately 27.94% for solid lipid nanoparticles after eight hours, suggesting effective controlled release mechanisms . This characteristic is essential for optimizing therapeutic outcomes in antifungal treatments.
Analytical Chemistry
Quality Control and Impurity Analysis:
this compound is crucial in the analytical assessment of miconazole products. A validated chromatographic method has been developed to quantify miconazole and its impurities, including this compound. This method utilizes high-performance liquid chromatography (HPLC) with a specific mobile phase composition that enhances separation efficiency and sensitivity . The ability to accurately quantify impurities is vital for ensuring the safety and efficacy of pharmaceutical products.
Stability Studies:
The stability of miconazole formulations can be influenced by the presence of impurities like this compound. Analytical methods have been employed to study the degradation pathways of miconazole and its related impurities under various conditions, providing insights into formulation stability over time .
Toxicological Studies
Safety Assessments:
Toxicological evaluations involving this compound are critical for understanding potential adverse effects associated with its use. Studies conducted on animal models have assessed the systemic toxicity of miconazole formulations, highlighting that high doses can lead to significant clinical signs and mortality in test subjects . Such findings underscore the importance of thorough safety assessments in drug development processes.
Doping Analysis:
Recent advances in doping analysis have also explored the detection of miconazole and its impurities in biological samples. The presence of this compound may be relevant in forensic toxicology, where accurate identification of substances is necessary for regulatory compliance and athlete safety .
Mechanism of Action
The mechanism of action of Miconazole Impurity H is related to its parent compound, Miconazole. Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. This compound may exhibit similar mechanisms, affecting fungal cell membrane synthesis and function .
Comparison with Similar Compounds
Structural Comparison with Other Imidazole Antifungals
Miconazole Impurity H shares core structural motifs with other imidazole antifungals but differs in substitution patterns (Table 1):
| Compound | Key Structural Differences vs. This compound | Biological Target/Activity |
|---|---|---|
| Clotrimazole | Trichlorophenyl group instead of dichlorophenyl; no benzyloxyethyl | Lanosterol 14α-demethylase inhibitor |
| Ketoconazole | Piperazine ring; complex triazole side chain | Dual CYP51 and CYP17A1 inhibitor |
| Bifonazole | Biphenylmethyl group; no dichlorophenyl substitutions | Fungal ergosterol biosynthesis |
| Fluconazole | Triazole ring; difluorophenyl group | Selective CYP51 inhibition |
Comparison with Pharmaceutical Impurities
This compound differs from impurities in other drugs in terms of structural alerts and toxicity profiles (Table 2):
| Drug/Impurity | Structural Alerts (Toxtree Analysis) | Toxicity Concerns |
|---|---|---|
| This compound | Quaternary nitrogen (imidazole ring) | Potential hepatotoxicity |
| Ceftazidime Impurity C | Heteroaromatic ring with quaternary nitrogen | Neurotoxicity risks |
| Methimazole Impurity C | Methylthio-imidazole | Thyroid dysfunction |
Key Insight : The quaternary nitrogen in this compound is a structural alert linked to reactive metabolite formation, necessitating stringent control during manufacturing .
Enzyme Inhibition Profiles
- Miconazole (Parent Drug) : Inhibits fungal CYP51 (ergosterol biosynthesis) and human 21-hydroxylase (CYP21A2), altering cortisol synthesis .
- Ketoconazole : Potently inhibits CYP17A1 (testosterone biosynthesis) at IC₅₀ 10⁻⁷ M, unlike miconazole .
Key Insight : The phenylated side chain common to miconazole and its impurity is critical for binding to cytochrome P450 enzymes, though substitution patterns dictate selectivity .
Synergistic Interactions
Miconazole exhibits synergy with compounds like citridones and phenatic acids , reducing its effective concentration by 10-fold in dual therapies . For example:
- Miconazole + Citridones: Inhibition zone at 26 µg/mL (vs. 208 µg/mL in monotherapy) .
- Miconazole + Urea : Causes fungal cell wall damage at 0.002 mg/L , enhancing antifungal efficacy .
Key Gap: No data exists on whether this compound retains or interferes with these synergistic effects.
Analytical and Regulatory Considerations
Detection Methods
Regulatory Limits
Biological Activity
Miconazole Impurity H (CAS No. 181931-30-6) is a chemical compound related to the antifungal agent Miconazole, primarily used in the treatment of various fungal infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant research findings.
Overview of this compound
This compound is structurally characterized as 1-[(2RS)-2-(Benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. It is an impurity found in Miconazole formulations and is synthesized through a series of chemical reactions involving 2,4-dichlorobenzyl chloride and benzyloxyethanol, followed by imidazole formation under specific conditions.
The biological activity of this compound is closely tied to its parent compound, Miconazole. Both compounds exert their antifungal effects by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. Additionally, Miconazole has been shown to affect yeast transformation and interact with phospholipids in the cell membrane .
Comparative Analysis with Related Compounds
| Compound | CAS No. | Mechanism of Action | Biological Activity |
|---|---|---|---|
| Miconazole | 22832-87-7 | Inhibits ergosterol biosynthesis | Broad-spectrum antifungal |
| Miconazole Impurity A | 181931-30-0 | Similar to Miconazole | Antifungal activity against yeasts |
| Miconazole Impurity B | 181931-30-1 | Similar to Miconazole | Antifungal activity |
| This compound | 181931-30-6 | Inhibits ergosterol synthesis | Potential antifungal effects |
Antifungal Efficacy
Recent studies have demonstrated that this compound exhibits antifungal activity comparable to that of its parent compound. For instance, research involving various formulations containing Miconazole has shown significant efficacy against Candida albicans and Aspergillus niger. In vitro tests indicated that formulations utilizing Miconazole displayed a dose-dependent inhibition of fungal growth .
Case Study: Formulation Development
A notable case study involved the development of a miconazole-loaded bilosome gel that incorporated this compound. The study aimed to enhance the therapeutic efficacy and stability of the formulation. The bilosome gel exhibited improved drug release profiles and maintained antifungal activity over time. The optimized formulation showed a significant zone of inhibition against Candida albicans, affirming the biological activity of the impurity in enhancing the overall efficacy of miconazole-based therapies .
Stability and Quality Control
This compound's stability is crucial for maintaining the efficacy of miconazole formulations. Analytical methods have been developed for detecting this impurity in pharmaceutical products, ensuring quality control during manufacturing processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to evaluate the levels of impurities and assess their impact on drug stability .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Miconazole Impurity H in drug formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the primary method for impurity quantification, as it balances sensitivity and specificity . For structural confirmation, advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are essential. These methods enable precise identification of impurity profiles, including isomeric distinctions and degradation byproducts .
- Validation Requirements : Ensure method validation covers specificity, accuracy, linearity (e.g., R² > 0.995), and solution stability under varying pH and temperature conditions .
Q. How do regulatory guidelines (e.g., ICH Q3A, ICH M7) influence the control strategy for this compound?
- Methodological Answer : Follow the ICH M7(R1) hazard assessment framework to classify impurities based on mutagenic or carcinogenic potential. For this compound, conduct a literature review and database analysis (e.g., using ToxTree, DEREK) to assign a Class 1–5 categorization. Class 1 (known mutagenic carcinogens) requires strict control at ≤1.5 μg/day, while non-mutagenic impurities (Class 5) may follow higher thresholds .
- Data Requirements : Include structural alerts, Ames test results (if available), and batch-specific impurity levels across synthetic pathways .
Q. What reference standards are acceptable for characterizing this compound when commercial standards are unavailable?
- Methodological Answer : Use a "dirty batch" of the drug substance containing naturally occurring impurities as a reference standard. Confirm impurity identity via orthogonal methods (e.g., HRMS for molecular formula, NMR for stereochemistry). Ensure the Certificate of Analysis (CoA) includes purity, storage conditions, and stability data .
- Documentation : Provide batch-specific chromatograms, spectral data (1H-NMR, 13C-NMR), and impurity recovery rates during spiking studies .
Advanced Research Questions
Q. How can researchers differentiate between process-related and degradation-related origins of this compound in stability studies?
- Methodological Answer : Design forced degradation studies under stress conditions (e.g., hydrolysis, oxidation, photolysis) to simulate degradation pathways. Compare impurity profiles with those from process intermediates (e.g., unreacted starting materials, byproducts). Use LC-MS/MS to track impurity formation kinetics and assign mechanistic pathways (e.g., via isotopic labeling) .
- Case Study : In fluconazole synthesis, Type 1 impurities (process-related) were reduced via optimized reaction conditions, while Type 2 impurities (intermediate carryovers) required improved purification protocols .
Q. What strategies are effective for validating a genotoxic impurity (GTI) analysis method specific to this compound?
- Methodological Answer : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤30% of the permitted daily exposure (PDE). Validate parameters per ICH Q2(R1):
- Specificity : No interference from matrix components.
- Accuracy : 70–130% recovery in spiked samples.
- Robustness : Test pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) variations .
Q. How can impurity preparation and isolation be optimized for this compound to support structural elucidation?
- Methodological Answer : Use preparative HPLC with fraction collection to isolate milligram quantities of the impurity. Confirm purity (>95%) via analytical HPLC and characterize using hyphenated techniques:
- HRMS : Exact mass determination (mass error <5 ppm).
- 2D-NMR : Assign 1H-13C correlations and stereochemistry .
Q. What computational tools are suitable for predicting the degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Apply quantum mechanical (QM) simulations (e.g., Gaussian, ORCA) to model hydrolysis/oxidation reactions. Validate predictions via accelerated stability studies (40°C/75% RH for 6 months) and kinetic modeling (Arrhenius equation) .
- Data Integration : Cross-reference computational results with experimental LC-MS/MS fragmentation patterns to refine reaction mechanisms .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in impurity quantification across multiple batches of Miconazole?
- Solution : Perform root-cause analysis using design of experiments (DoE) to isolate variables (e.g., raw material quality, reaction time). Use JMP scripts to automate data analysis and visualize trends (e.g., control charts for impurity drift) .
- Example : In EAST plasma impurity studies, automated control systems reduced variability by standardizing injection protocols .
Q. What protocols ensure compliance with pharmacopeial standards when reporting total impurities in Miconazole formulations?
- Solution : Adhere to USP <232>/<233> and ICH Q3D for elemental impurities. For organic impurities, sum all peaks ≥0.1% of the API peak in the chromatogram. Exclude solvents and inorganic salts unless specified .
- Documentation : Include a detailed impurity table with retention times, areas, and acceptance criteria in the CoA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
